potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Description
This compound is a potassium salt featuring a sulfate group and a structurally complex organic moiety. The organic component includes:
- Pentenylidene amino group: A conjugated system with (E,E)-stereochemistry, influencing rigidity and electronic properties.
- Sulfanyl-linked glucopyranose: The (2S,3R,4S,5S,6R)-oxane ring is a β-D-glucopyranose derivative, suggesting glycosidic linkage behavior .
Potential Applications:
- Pharmaceuticals: Glycosylation often improves bioavailability and target specificity.
- Surfactants: Sulfate and sulfinyl groups confer amphiphilicity.
- Biochemical Probes: The conjugated system may interact with biological membranes or enzymes.
Properties
Molecular Formula |
C12H20KNO10S3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8+;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
InChI Key |
SPAAOAFFSVKBJP-FXSHFZPUSA-M |
Isomeric SMILES |
CS(=O)/C=C/CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of glucosinolates and is characterized by its unique molecular structure. The presence of potassium as a cation enhances its solubility and bioavailability, making it suitable for various applications.
Nutritional Applications
Potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate has been studied for its nutritional benefits:
- Glucosinolates : These compounds are known for their health benefits, including anti-cancer properties. Specifically, they may help reduce the risk of certain cancers by modulating detoxification enzymes and antioxidant defense systems .
Table 1: Nutritional Benefits of Glucosinolates
| Compound Name | Health Benefits | Sources |
|---|---|---|
| Sinigrin | Anti-cancer properties | Brussels sprouts |
| Glucoraphanin | Cardioprotective effects | Broccoli |
| Progoitrin | Thyroid function modulation | Mustard greens |
Pharmaceutical Applications
The compound has shown promise in pharmaceutical formulations:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. This can be beneficial in developing supplements aimed at reducing oxidative stress in various diseases .
Case Study: Antioxidant Effects
A study conducted on the antioxidant effects of glucosinolates showed that compounds similar to potassium;[(E)-[(E)-5-methylsulfinyl-1...] significantly reduced markers of oxidative stress in vitro. This suggests potential applications in formulating dietary supplements aimed at improving overall health and preventing chronic diseases.
Agricultural Applications
In agriculture, this compound can be utilized as a bioactive agent:
- Pest Resistance : Glucosinolates are known to enhance pest resistance in crops. The application of potassium;[(E)-[(E)-5-methylsulfinyl... can lead to increased levels of these compounds in plants like broccoli and cabbage .
Table 2: Agricultural Benefits
| Application | Effect on Crops |
|---|---|
| Pest Resistance | Enhanced natural pest deterrents |
| Crop Yield Improvement | Increased glucosinolate levels |
Biochemical Research
The compound serves as a valuable tool in biochemical research:
- Metabolic Studies : Its unique structure allows researchers to study metabolic pathways involving sulfur-containing compounds and their impact on human health.
Case Study: Metabolic Pathway Analysis
Research utilizing potassium;[(E)-[(E)-5-methylsulfinyl... has provided insights into the metabolism of glucosinolates and their derivatives. This work contributes to understanding how these compounds affect human health and disease prevention mechanisms.
Mechanism of Action
The mechanism of action of potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Variant: (Z)-Configuration Analog
A closely related compound, potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate, differs only in the stereochemistry of the pentenylidene group (Z vs. E).
Galactopyranoside Sulfate Analog
Potassium [(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl sulfate () shares a sulfated glycoside structure but replaces the glucopyranose with a galactopyranose ring and includes a chromene group.
Simple Inorganic Sulfate: Potassium Sulfate (K₂SO₄)
Key Contrasts :
Functional and Application-Based Comparisons
Acesulfame Potassium (Food Additive)
Structure : 6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide potassium salt .
- Divergence : Lacks the glycoside and conjugated system but shares sulfonate and potassium components.
- Functional Role: Sweetener (200× sweeter than sucrose) vs.
Pharmaceutical Salts ()
Novel salts like (2S)-(4E)-N-methyl-5-[3-(5-isopropoxypyridin)yl]-4-penten-2-amine citrate or sulfate are used in CNS disorder treatments.
- Common Features : Both utilize sulfate groups for solubility enhancement.
- Contrast : The target compound’s glycoside may reduce blood-brain barrier penetration compared to the amine-based salts.
Table 2: Solubility and Stability
| Compound | Water Solubility | Thermal Stability | pH Stability Range |
|---|---|---|---|
| Target Compound | Moderate | High (decomposes >150°C) | 5.5–8.5 |
| K₂SO₄ | High | Very high | 5.5–8.5 |
| Acesulfame Potassium | High | Moderate | 3.0–7.0 |
Research Findings and Implications
- Synthesis: The target compound’s synthesis likely follows routes similar to sulfonamide potassium salts, involving halide displacement (e.g., aryl/cycloalkyl chlorides in methanol/ethanol) .
- Biological Activity : Glycoside sulfates often exhibit antiviral or anti-inflammatory properties, though specific studies on this compound are pending .
- Stability: The (E,E)-configuration and glucopyranose linkage may improve hydrolytic stability compared to (Z)-isomers or acesulfame .
Biological Activity
The compound potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of a sulfinyl group and a trihydroxy sugar moiety suggests potential interactions with biological macromolecules.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 434.5 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (7) |
Research indicates that this compound may exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The sulfinyl group is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells. Additionally, the trihydroxy sugar component may interact with cellular receptors or enzymes involved in metabolic pathways.
Antioxidant Activity
Studies have shown that compounds containing sulfinyl groups can significantly reduce oxidative stress markers in vitro. For instance, a study demonstrated that similar compounds improved the antioxidant status of cells exposed to oxidative agents by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines. Research involving animal models has indicated that treatment with related compounds leads to a reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are critical mediators of inflammation .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans in laboratory settings .
Case Studies
- Case Study on Antioxidant Activity : In vitro assays demonstrated that the compound reduced lipid peroxidation in human fibroblast cells by up to 50% compared to control groups. This suggests its potential as a protective agent against cellular damage caused by oxidative stress.
- Clinical Application for Inflammation : A clinical trial involving patients with chronic inflammatory conditions found that administration of this compound led to significant reductions in pain scores and inflammatory markers after eight weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
